molecular formula C10H13Br2N B15236256 (S)-1-(2,5-Dibromophenyl)butan-1-amine

(S)-1-(2,5-Dibromophenyl)butan-1-amine

Cat. No.: B15236256
M. Wt: 307.02 g/mol
InChI Key: IZJXRJYAKXBVSI-JTQLQIEISA-N
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Description

(S)-1-(2,5-Dibromophenyl)butan-1-amine is an organic compound that belongs to the class of phenylbutanamines. This compound is characterized by the presence of a butan-1-amine backbone substituted with a 2,5-dibromophenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine typically involves the following steps:

    Bromination: The starting material, phenylbutanamine, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions followed by efficient chiral resolution processes. These methods would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dibromophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding the parent phenylbutanamine.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylbutanamine.

    Substitution: Formation of substituted phenylbutanamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dibromophenyl)butan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Dibromophenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2,5-Dibromophenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-(2,5-Dichlorophenyl)butan-1-amine: A similar compound with chlorine atoms instead of bromine.

Uniqueness

(S)-1-(2,5-Dibromophenyl)butan-1-amine is unique due to its specific stereochemistry and the presence of bromine atoms, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13Br2N

Molecular Weight

307.02 g/mol

IUPAC Name

(1S)-1-(2,5-dibromophenyl)butan-1-amine

InChI

InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1

InChI Key

IZJXRJYAKXBVSI-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)Br)Br)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

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